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Compound of Interest

Compound Name:
2'-TrifluoroMethyl-Biphenyl-4-

Carbaldehyde

Cat. No.: B172345 Get Quote

CAS Number: 198205-95-7

This technical guide provides a comprehensive overview of 2'-Trifluoromethyl-biphenyl-4-
carbaldehyde, a key intermediate in the synthesis of pharmaceuticals and advanced materials.

This document is intended for researchers, scientists, and professionals in the field of drug

development and material science.

Chemical Identity and Properties
2'-Trifluoromethyl-biphenyl-4-carbaldehyde is a biphenyl derivative characterized by a

trifluoromethyl group at the 2' position and a carbaldehyde (formyl) group at the 4 position. The

trifluoromethyl group significantly influences the molecule's electronic properties, lipophilicity,

and metabolic stability, making it a valuable building block in medicinal chemistry.

Table 1: Physicochemical Properties
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Property Value Source/Notes

CAS Number 198205-95-7

Molecular Formula C₁₄H₉F₃O

Molecular Weight 250.22 g/mol

Appearance White to off-white solid
Typical for this class of

compounds

Melting Point

Not explicitly reported;

expected to be a crystalline

solid at room temperature.

Based on analogous structures

Boiling Point Not determined
Likely high due to molecular

weight and polarity

Solubility

Soluble in common organic

solvents like dichloromethane,

ethyl acetate, and acetone.

Inferred from its chemical

structure

Table 2: Spectroscopic Data (Expected Values Based on Analogous Compounds)

Technique Expected Chemical Shifts / Bands

¹H NMR (CDCl₃, 400 MHz) δ 10.1 (s, 1H, -CHO), 8.0-7.4 (m, 8H, Ar-H)

¹³C NMR (CDCl₃, 101 MHz) δ 192.0 (C=O), 147-124 (Ar-C), 124 (q, -CF₃)

¹⁹F NMR (CDCl₃, 376 MHz) δ -58 to -65 (s, 3F)

FT-IR (KBr)

~1700 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=C

aromatic stretch), ~1300-1100 cm⁻¹ (C-F

stretch)

Mass Spectrometry (EI)
m/z 250 (M⁺), fragments corresponding to loss

of -CHO, -CF₃

Synthesis
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The primary synthetic route to 2'-Trifluoromethyl-biphenyl-4-carbaldehyde is the Suzuki-

Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the biphenyl core by

coupling an aryl halide with an arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 2'-Trifluoromethyl-biphenyl-4-carbaldehyde from 4-

formylphenylboronic acid and 1-bromo-2-(trifluoromethyl)benzene.

Materials:

4-formylphenylboronic acid

1-bromo-2-(trifluoromethyl)benzene

Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃)

Potassium carbonate (K₂CO₃)

1,4-Dioxane

Water

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a reaction flask, add 4-formylphenylboronic acid (1.2 equivalents), 1-bromo-2-

(trifluoromethyl)benzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).

Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
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Add degassed 1,4-dioxane and water in a 4:1 ratio.

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl

acetate.

Wash the organic layer with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using a mixture of hexane

and ethyl acetate as the eluent to afford 2'-Trifluoromethyl-biphenyl-4-carbaldehyde.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Reactants:
- 4-formylphenylboronic acid

- 1-bromo-2-(trifluoromethyl)benzene
- K₂CO₃

Reaction:
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- Pd(OAc)₂
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- Column Chromatography

Product:
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Caption: Workflow for the synthesis of the target compound.

Applications in Drug Development
The unique structural features of 2'-Trifluoromethyl-biphenyl-4-carbaldehyde make it a

valuable precursor for the synthesis of various biologically active molecules. The trifluoromethyl
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group can enhance a drug's metabolic stability, binding affinity, and cell permeability. The

biphenyl scaffold is a common motif in many approved drugs.

Derivatives of this compound are being investigated for their potential as inhibitors of key

signaling pathways implicated in diseases such as cancer and inflammation. One such

pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

p38 MAPK Signaling Pathway
The p38 MAPK pathway is a crucial signaling cascade that responds to extracellular stimuli,

such as stress and cytokines, and plays a significant role in inflammation, cell proliferation, and

apoptosis. Dysregulation of this pathway is associated with various inflammatory diseases and

cancers. Biphenyl amide derivatives have been identified as a novel class of p38 MAPK

inhibitors.[1]

Diagram 2: p38 MAPK Signaling Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/17981461/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Stimuli
(e.g., Cytokines, Stress)

Cell Surface Receptor

TAK1

activates

MKK3/6

phosphorylates

p38 MAPK

phosphorylates

MK2

phosphorylates

Transcription Factors
(e.g., ATF2, CREB)

phosphorylates

Cellular Response
(Inflammation, Apoptosis, etc.)

Biphenyl-based Inhibitor
(Derived from Core)

inhibits

Click to download full resolution via product page

Caption: Inhibition of the p38 MAPK pathway by biphenyl derivatives.
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Conclusion
2'-Trifluoromethyl-biphenyl-4-carbaldehyde is a versatile and valuable chemical

intermediate. Its synthesis via the Suzuki-Miyaura coupling is a well-established and efficient

method. The presence of the trifluoromethyl group imparts desirable properties for the

development of novel pharmaceuticals, particularly those targeting key signaling pathways

such as the p38 MAPK cascade. This technical guide provides a foundational understanding of

this compound for researchers and scientists engaged in drug discovery and material science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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